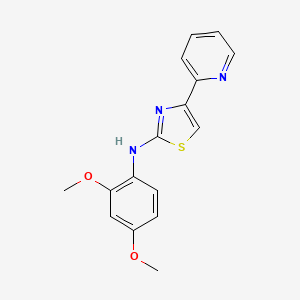
3-ethynyl-5-formylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethynyl-5-formylbenzoic acid, also known as 3-ethynylbenzoic acid, is a synthetic organic compound that has a wide range of applications in the field of science and research. It is an important precursor to a variety of compounds, including pharmaceuticals, dyes, and other materials. This compound is a valuable building block for the synthesis of complex molecules. Its unique structure and properties make it an attractive choice for a variety of research applications.
科学的研究の応用
3-ethynyl-5-formylbenzoic acid has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, dyes, and other materials. In addition, it has been used in the synthesis of fluorescent probes, in the development of drug delivery systems, and in the synthesis of polymers. It has also been used in the synthesis of bioactive molecules, such as peptides and proteins.
作用機序
3-ethynyl-5-formylbenzoic acid is a versatile synthetic organic compound with a wide range of applications in scientific research. It acts as an electrophile in the Friedel-Crafts acylation reaction, and as a nucleophile in the Grignard reaction. In the Friedel-Crafts acylation reaction, an acyl chloride is reacted with an aromatic compound to produce an acylated product. In the Grignard reaction, a Grignard reagent reacts with an aldehyde or ketone to form a carboxylic acid.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and anti-cancer effects. It has also been studied for its potential to reduce the risk of cardiovascular disease. In addition, it has been studied for its potential to inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
3-ethynyl-5-formylbenzoic acid has several advantages and limitations for use in laboratory experiments. One of the advantages is that it is relatively stable and can be stored for long periods of time without significant degradation. In addition, it is relatively inexpensive and can be easily synthesized in the laboratory. However, it is also sensitive to moisture and light and can be easily hydrolyzed in the presence of water.
将来の方向性
There are several potential future directions for the use of 3-ethynyl-5-formylbenzoic acid in scientific research. One potential direction is the development of new drug delivery systems using this compound as a starting material. In addition, it could be used in the synthesis of new polymers and novel fluorescent probes. It could also be used in the development of new antibiotics and other bioactive molecules. Finally, it could be used in the development of new materials for use in industrial applications.
合成法
3-ethynyl-5-formylbenzoic acid can be synthesized by a variety of methods. The most commonly used methods are the Friedel-Crafts acylation reaction and the Grignard reaction. In the Friedel-Crafts acylation reaction, an acyl chloride is reacted with an aromatic compound to produce an acylated product. In the Grignard reaction, a Grignard reagent reacts with an aldehyde or ketone to form a carboxylic acid. Both of these reactions have been used to synthesize this compound.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethynyl-5-formylbenzoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-ethynylbenzoic acid", "2,4-dinitrophenylhydrazine", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium carbonate", "potassium permanganate", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 4-ethynylbenzoic acid with acetic anhydride to form 4-(acetyloxy)ethynylbenzoic acid", "Step 2: Reduction of the nitro group of 2,4-dinitrophenylhydrazine with sodium borohydride to form 2,4-dinitrophenylhydrazine hydrazone", "Step 3: Condensation of 4-(acetyloxy)ethynylbenzoic acid with 2,4-dinitrophenylhydrazine hydrazone in the presence of sodium hydroxide to form 3-(2,4-dinitrophenylhydrazono)prop-2-yn-1-ol", "Step 4: Oxidation of 3-(2,4-dinitrophenylhydrazono)prop-2-yn-1-ol with potassium permanganate in the presence of sulfuric acid to form 3-(2,4-dinitrophenyl)prop-2-yn-1-ol", "Step 5: Acid-catalyzed dehydration of 3-(2,4-dinitrophenyl)prop-2-yn-1-ol to form 3-(2,4-dinitrophenyl)prop-2-yn-1-aldehyde", "Step 6: Reduction of the nitro group of 3-(2,4-dinitrophenyl)prop-2-yn-1-aldehyde with sodium borohydride to form 3-ethynyl-5-formylbenzoic acid" ] } | |
CAS番号 |
2418727-05-4 |
分子式 |
C10H6O3 |
分子量 |
174.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



